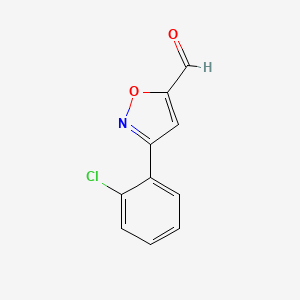

3-(2-Chlorophenyl)isoxazole-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorophenyl)-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJVDXAJEFUZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Chlorophenyl)isoxazole-5-carbaldehyde

CAS Number: 337355-80-3

A pivotal heterocyclic scaffold for advancements in medicinal chemistry and organic synthesis.

This guide offers a comprehensive technical overview of 3-(2-chlorophenyl)isoxazole-5-carbaldehyde, a key building block in the development of novel therapeutic agents and complex organic molecules. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, and potential applications of this versatile isoxazole derivative, underpinned by field-proven insights and methodologies.

Core Chemical Attributes and Physicochemical Properties

This compound is a substituted isoxazole featuring a 2-chlorophenyl group at the 3-position and a formyl (carbaldehyde) group at the 5-position of the isoxazole ring. This unique arrangement of functional groups imparts significant reactivity and biological potential to the molecule.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 337355-80-3 | Chem-Impex[1] |

| Molecular Formula | C₁₀H₆ClNO₂ | Chem-Impex[1] |

| Molecular Weight | 207.62 g/mol | Chem-Impex[1] |

| IUPAC Name | 3-(2-chlorophenyl)-1,2-oxazole-5-carbaldehyde | J&K Scientific[2] |

| Appearance | Off-white amorphous powder | Chem-Impex[1] |

| Melting Point | 54-61 °C | Chem-Impex[1] |

| SMILES | C1=CC=C(C(=C1)C2=NOC(=C2)C=O)Cl | J&K Scientific[2] |

| InChI Key | CJJVDXAJEFUZRU-UHFFFAOYSA-N | J&K Scientific[2] |

| Purity | ≥ 97% (HPLC) | Chem-Impex[1] |

| Storage Conditions | 0-8 °C | Chem-Impex[1] |

Strategic Synthesis Pathways

The synthesis of this compound can be approached through several strategic pathways, primarily leveraging the construction of the isoxazole ring from acyclic precursors. The most prevalent and adaptable method involves the cyclization of a chalcone intermediate.

Synthesis via Chalcone Intermediate

This widely adopted methodology involves a two-step process: the Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydroxylamine to yield the isoxazole ring.

Logical Workflow for Chalcone-based Isoxazole Synthesis:

References

Methodological & Application

Application Notes & Protocols: Streamlined One-Pot Synthesis of Isoxazoles from Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Significance of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry and drug discovery.[1] Its unique electronic properties and ability to act as a versatile pharmacophore, participating in hydrogen bonding and other non-covalent interactions, have cemented its place in a multitude of clinically significant therapeutic agents.[2][3] From anti-inflammatory drugs like Valdecoxib to antibiotic and antiviral agents, the isoxazole motif is integral to molecular design.[4] Consequently, the development of efficient, robust, and scalable synthetic routes to substituted isoxazoles is of paramount importance. This guide provides an in-depth exploration of one-pot methodologies starting from readily available aldehydes, offering a significant advantage in terms of operational simplicity, time and resource efficiency, and improved yields by minimizing the isolation of intermediates.[5][6]

Core Synthetic Strategies: From Aldehydes to Aromatic Heterocycles

The transformation of an aldehyde into an isoxazole in a single reaction vessel primarily relies on two powerful and convergent synthetic strategies: the [3+2] cycloaddition of in situ generated nitrile oxides and the condensation with primary nitro compounds. Each approach offers distinct advantages and a unique mechanistic pathway.

Strategy 1: The [3+2] Dipolar Cycloaddition Pathway

This is arguably the most prevalent and versatile method for isoxazole synthesis. The fundamental concept involves a three-step sequence executed in a single pot:

-

Oxime Formation: The aldehyde is first condensed with hydroxylamine (or a salt thereof) to form an aldoxime.

-

Nitrile Oxide Generation: The aldoxime is then oxidized to a highly reactive nitrile oxide intermediate. This step is critical and various reagents can be employed, including mild oxidants like Chloramine-T or even electrochemical methods.[2][7]

-

Cycloaddition: The nitrile oxide, a classic 1,3-dipole, is immediately trapped by a dipolarophile, typically a terminal alkyne, to furnish the 3,5-disubstituted isoxazole ring.[8]

The causality behind the one-pot approach is clear: nitrile oxides are unstable and often cannot be isolated, making their in situ generation and immediate consumption a necessity.[9]

A significant challenge in the [3+2] cycloaddition is controlling the regioselectivity, which dictates the substitution pattern on the final isoxazole ring. The uncatalyzed reaction of a nitrile oxide with a terminal alkyne often yields a mixture of 3,5- and 3,4-disubstituted isomers. Pioneering work has established that copper(I) catalysts can effectively control this outcome, leading almost exclusively to the 3,5-disubstituted regioisomer.[9][10] This control is attributed to the coordination of the copper catalyst with the alkyne, modulating its electronic properties and directing the cycloaddition.

Experimental Protocol 1: Copper(I)-Catalyzed One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol details a reliable and highly regioselective one-pot synthesis of 3,5-disubstituted isoxazoles from an aldehyde and a terminal alkyne, leveraging a copper(I) catalyst.[2][9]

Materials

-

Aromatic or Aliphatic Aldehyde (1.0 mmol)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 mmol)

-

Terminal Alkyne (1.1 mmol)

-

Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

-

Triethylamine (Et₃N) or other suitable organic base (3.0 mmol)

-

Solvent: Tetrahydrofuran (THF) or tert-Butanol/Water (1:1) (5 mL)

Step-by-Step Methodology

-

Reaction Setup: To a clean, dry round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in the chosen solvent (5 mL).

-

Oxime Formation: Add the base (e.g., Et₃N, 3.0 mmol) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the aldoxime. Progress can be monitored by Thin Layer Chromatography (TLC). The rationale for using a slight excess of hydroxylamine and a stronger base is to drive the equilibrium towards the aldoxime product.

-

Catalyst and Alkyne Addition: Once oxime formation is complete, add the terminal alkyne (1.1 mmol) and the copper(I) iodide catalyst (0.05 mmol) to the reaction mixture.

-

Nitrile Oxide Generation & Cycloaddition: An oxidizing agent is required at this stage. A common and effective choice is Chloramine-T trihydrate. Add it portion-wise to the stirring mixture. The in situ oxidation of the aldoxime generates the nitrile oxide, which is immediately intercepted by the copper-activated alkyne. The reaction is typically heated to 60-80 °C.[2][10]

-

Reaction Monitoring & Work-up: Monitor the reaction by TLC until the starting materials are consumed (typically 3-12 hours). Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.

Data Presentation: Substrate Scope and Yields

The following table summarizes typical yields for this protocol with various substrates, demonstrating its broad applicability.

| Aldehyde (R¹) | Alkyne (R²) | Product | Yield (%) | Reference |

| Benzaldehyde | Phenylacetylene | 3,5-Diphenylisoxazole | 85-95% | [9][10] |

| 4-Methoxybenzaldehyde | Phenylacetylene | 3-(4-Methoxyphenyl)-5-phenylisoxazole | 92% | [2] |

| Thiophene-2-carbaldehyde | 1-Heptyne | 3-(Thiophen-2-yl)-5-pentylisoxazole | 78% | [10] |

| Cyclohexanecarboxaldehyde | Ethyl propiolate | Ethyl 3-cyclohexylisoxazole-5-carboxylate | 75% | [11] |

Strategy 2: Condensation of Aldehydes with Primary Nitro Compounds

An alternative and powerful one-pot strategy involves the reaction of aldehydes with primary nitro compounds.[12] This method is particularly useful for synthesizing isoxazoles with specific substitution patterns that may be less accessible through the nitrile oxide route. The core of this reaction is the formation of a β-dinitro derivative as a key, albeit transient, intermediate.[13]

The general sequence involves:

-

Henry Reaction: The aldehyde undergoes a base-catalyzed condensation with the first molecule of the primary nitro compound (Henry reaction) to form a nitroalkene.

-

Michael Addition: A second molecule of the nitro compound adds to the nitroalkene via a Michael addition, forming the β-dinitro intermediate.

-

Cyclization and Dehydration: This intermediate, under the reaction conditions, undergoes intramolecular cyclization and subsequent dehydration/elimination of nitrous acid to furnish the isoxazole ring.[14]

The choice of base and reaction conditions is critical to steer the reaction towards the desired isoxazole product and avoid the formation of side products.[13]

Experimental Protocol 2: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldehydes and Nitroalkanes

This protocol outlines a general procedure for the synthesis of symmetrically 3,5-disubstituted isoxazoles from an aldehyde and a primary nitroalkane.[14]

Materials

-

Aromatic Aldehyde (1.0 mmol)

-

Primary Nitroalkane (e.g., Nitroethane, 1-Nitropropane) (2.2 mmol)

-

Base (e.g., Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃)) (2.5 mmol)

-

Solvent: Ethanol (EtOH) or Methanol (MeOH) (10 mL)

Step-by-Step Methodology

-

Reaction Setup: In a round-bottomed flask, dissolve the aromatic aldehyde (1.0 mmol) and the primary nitroalkane (2.2 mmol) in the chosen alcohol solvent (10 mL).

-

Base Addition: Cool the mixture in an ice bath. Slowly add an aqueous or alcoholic solution of the base (2.5 mmol). The use of a 1:2 molar ratio of aldehyde to nitro compound is crucial for the formation of the key dinitro intermediate.[13]

-

Reaction: Allow the reaction to warm to room temperature and then heat to reflux. The reaction progress should be monitored by TLC. The heating promotes the cyclization and dehydration steps.

-

Work-up: After the reaction is complete (typically 4-24 hours), cool the mixture and neutralize it with a dilute acid (e.g., 1M HCl). The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent (e.g., dichloromethane).

-

Purification: The organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated. The resulting crude material is purified by recrystallization or column chromatography to yield the pure isoxazole.

Visualization of Key Processes

To better understand the underlying transformations, the following diagrams illustrate the core mechanistic pathways and experimental workflows.

Diagram 1: [3+2] Cycloaddition Workflow

Caption: One-Pot [3+2] Cycloaddition Workflow.

Diagram 2: Mechanism of Nitrile Oxide Formation and Cycloaddition

Caption: Mechanism of Nitrile Oxide Formation and Cycloaddition.

Conclusion and Future Outlook

The one-pot synthesis of isoxazoles from aldehydes represents a highly efficient and atom-economical approach for accessing this privileged heterocyclic scaffold. The methodologies presented, particularly the copper-catalyzed [3+2] cycloaddition and the condensation with nitro compounds, offer robust and versatile platforms for generating molecular diversity.[10][12] These strategies circumvent the need for isolating potentially unstable or hazardous intermediates and reduce overall operational complexity, making them highly attractive for applications in both academic research and industrial drug development. Future advancements will likely focus on developing even more sustainable methods, such as employing electrochemical synthesis or utilizing novel, environmentally benign catalytic systems to further enhance the green credentials of these powerful transformations.[7][15]

References

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. researchgate.net [researchgate.net]

- 7. Electrochemical assembly of isoxazoles via a four-component domino reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. ias.ac.in [ias.ac.in]

- 11. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00960B [pubs.rsc.org]

- 15. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Green Synthesis Methods for Isoxazole Analogues

Introduction: The Imperative for Greener Isoxazole Synthesis

The isoxazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anti-epileptic properties.[1][2] Traditionally, the synthesis of these vital heterocyclic compounds has often involved multi-step procedures, harsh reaction conditions, stoichiometric catalysts, and the use of volatile, toxic organic solvents.[3][4] These conventional methods not only pose environmental and safety risks but also generate significant chemical waste, running counter to the modern principles of sustainable chemistry.

This guide provides a detailed overview and field-proven protocols for the green synthesis of isoxazole analogues. By embracing methodologies such as microwave and ultrasound irradiation, mechanochemistry, and the use of aqueous media, researchers can significantly reduce reaction times, enhance yields, minimize by-product formation, and align their synthetic strategies with the principles of green chemistry.[5][6] These notes are designed to be a practical resource, explaining the causality behind experimental choices and providing self-validating protocols for immediate laboratory implementation.

Core Green Synthesis Strategies for Isoxazole Scaffolds

The following sections detail key green methodologies that have revolutionized the synthesis of isoxazole derivatives. Each strategy leverages a different principle to achieve greater efficiency and sustainability.

Microwave-Assisted Synthesis: Rapid, Efficient Heating

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules in a reaction mixture to absorb microwave energy directly and efficiently.[2] This leads to rapid and uniform heating, often resulting in dramatic reductions in reaction times (from hours or days to minutes), increased product yields, and higher selectivity compared to conventional heating methods.[2][7] The avoidance of prolonged high temperatures can also minimize the formation of unwanted byproducts, simplifying purification.[7]

Ultrasound-Assisted Synthesis (Sonochemistry): Power of Cavitation

Sonochemistry leverages high-frequency ultrasound (typically 20-100 kHz) to induce acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid.[3][5] This implosion creates localized "hot spots" with transient high temperatures and pressures, which dramatically accelerate reaction rates even at ambient bulk temperatures.[5] Ultrasound-assisted synthesis offers numerous advantages, including shorter reaction times, higher yields, and the ability to conduct reactions under milder conditions, making it an excellent green chemistry tool.[8][9]

Synthesis in Aqueous Media: The Universal Green Solvent

Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost.[10] Performing organic reactions in water can simplify work-up procedures, as many organic products are insoluble and precipitate out upon formation.[5] Several catalyst-free and catalyzed methods for isoxazole synthesis have been developed that proceed efficiently in aqueous media, eliminating the need for hazardous organic solvents.[10][11]

Mechanochemical Synthesis: Solvent-Free Reactions

Mechanochemistry, often performed using a ball mill, is a solvent-free technique where mechanical energy is used to induce chemical reactions.[12][13] This approach is highly sustainable as it eliminates the need for bulk solvents, thereby reducing waste and energy consumption associated with solvent heating and removal.[13][14] The 1,3-dipolar cycloaddition to form isoxazoles has been successfully performed under these conditions, often with high yields and scalability.[12]

Protocols for Green Isoxazole Synthesis

The following protocols are based on established literature and provide a validated starting point for laboratory synthesis.

Protocol 1: Microwave-Assisted One-Pot, Three-Component Synthesis of 3,4,5-Trisubstituted Isoxazoles

This protocol is adapted from the work of T. J. J. Müller and coworkers, which demonstrates a highly efficient, one-pot Sonogashira coupling followed by a 1,3-dipolar cycloaddition under microwave irradiation.[7] This method significantly reduces reaction times from days to minutes compared to conventional heating.[7]

Methodology:

-

Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the terminal alkyne (1.2 mmol), acid chloride (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Solvent and Base Addition: Add anhydrous triethylamine (TEA, 3 mL) to the vial.

-

First Microwave Step (Coupling): Seal the vial and place it in the microwave reactor. Irradiate the mixture for 10 minutes at 100 °C. This step performs the Sonogashira coupling to form the ynone intermediate.

-

Addition of Second Component: Cool the vial to room temperature. Add the respective hydroximinoyl chloride (1.1 mmol) to the reaction mixture.

-

Second Microwave Step (Cycloaddition): Reseal the vial and irradiate in the microwave reactor for 20 minutes at 140 °C. This step generates the nitrile oxide in situ and facilitates the 1,3-dipolar cycloaddition.

-

Work-up and Purification: After cooling, dilute the reaction mixture with dichloromethane (DCM) and filter it through a short plug of silica gel to remove palladium residues. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3,4,5-trisubstituted isoxazole.

Causality Note: The use of microwave heating is critical for this protocol's success. It dramatically accelerates both the palladium-catalyzed coupling and the subsequent cycloaddition, while minimizing the decomposition of intermediates and the formation of furoxan byproducts that can occur with prolonged conventional heating.[7]

Protocol 2: Ultrasound-Assisted, Three-Component Synthesis of Isoxazol-5(4H)-ones in Aqueous Media

This protocol describes a one-pot synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones using ultrasound irradiation in water, a method that is both efficient and environmentally benign.[15][16]

Methodology:

-

Reactant Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and hydroxylamine hydrochloride (10 mmol).

-

Solvent Addition: Add 20 mL of water to the flask.

-

Sonication: Place the flask in an ultrasonic bath, ensuring the water level in the bath is consistent with the level of the reaction mixture. Irradiate the mixture with ultrasound (e.g., 40-50 kHz) at room temperature. Reaction times are typically between 20-35 minutes.[16]

-

Reaction Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the solid product often precipitates directly from the aqueous solution. Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure isoxazol-5(4H)-one derivative.[5]

Causality Note: The acoustic cavitation generated by ultrasound provides the necessary energy to promote the condensation and cyclization steps without the need for external heating or catalysts, while the aqueous medium allows for a simple, precipitation-based work-up.[5][8]

Protocol 3: Mechanochemical Solvent-Free Synthesis of 3,5-Disubstituted Isoxazoles

This protocol for a 1,3-dipolar cycloaddition is based on the work of Forgione and Hernandez R. et al., utilizing a recyclable Cu/Al₂O₃ nanocomposite catalyst under ball-milling conditions.[12][13]

Methodology:

-

Jar Preparation: To a stainless-steel milling jar (e.g., 10 mL), add the terminal alkyne (0.5 mmol), the hydroxyimidoyl chloride (0.55 mmol), the Cu/Al₂O₃ catalyst (10 mol%), and a suitable base such as K₂CO₃ (1.0 mmol).

-

Milling: Add one stainless steel ball (e.g., 7 mm diameter) to the jar. Secure the jar in a mixer mill and grind the mixture at a frequency of 25-30 Hz for 60-90 minutes.

-

Work-up and Extraction: After milling, open the jar and add ethyl acetate (5 mL). Stir the resulting suspension for 5 minutes to dissolve the product.

-

Purification: Filter the mixture to remove the catalyst and inorganic base. Wash the solids with additional ethyl acetate. Concentrate the combined filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography if necessary.

Causality Note: The intense mechanical forces inside the ball mill bring the solid reactants into close contact, facilitating the reaction without a solvent. The Cu/Al₂O₃ catalyst plays a crucial role in promoting the 1,3-dipolar cycloaddition efficiently in the solid state.[12] This method is highly sustainable, as demonstrated by its favorable E-factor (environmental factor) compared to solution-based syntheses.[13]

Comparative Data of Green Synthesis Methods

The table below summarizes the key parameters of the described green synthesis methods, highlighting their advantages over traditional approaches.

| Method | Energy Source | Solvent | Typical Time | Typical Yield | Key Advantages | References |

| Microwave-Assisted | Microwave Irradiation | Organic (e.g., TEA) | 10-30 min | Good to Excellent | Drastic time reduction, high yields, improved selectivity. | [2][7] |

| Ultrasound-Assisted | Acoustic Cavitation | Water, Ethanol | 20-60 min | High to Excellent | Mild conditions, high yields, energy efficient. | [3][8][15] |

| Aqueous Media | Conventional Heating | Water | 1-3 hours | Good to High | Environmentally benign, simple work-up, catalyst-free options. | [10][11] |

| Mechanochemical | Mechanical Force | Solvent-Free | 60-90 min | Moderate to Excellent | Eliminates bulk solvents, reduces waste, scalable. | [12][13] |

| Green Catalysis (HPA) | Conventional Heating | Ethanol | 1-2 hours | High to Excellent | Reusable catalyst, high yields, simple operation. | [17][18] |

Conclusion

The adoption of green chemistry principles is not merely an environmental consideration but a scientific advancement that offers tangible benefits in the synthesis of isoxazole analogues. The methods detailed in these application notes—leveraging microwave, ultrasound, aqueous media, and mechanochemistry—provide researchers with powerful, efficient, and sustainable alternatives to conventional protocols. By understanding the causality behind these techniques and utilizing the provided protocols, scientists in drug discovery and development can accelerate their research while minimizing environmental impact, paving the way for a more sustainable future in pharmaceutical chemistry.

References

- 1. ijbpas.com [ijbpas.com]

- 2. abap.co.in [abap.co.in]

- 3. [PDF] The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches | Semantic Scholar [semanticscholar.org]

- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]

- 8. preprints.org [preprints.org]

- 9. Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media [mdpi.com]

- 11. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al 2 O 3 surface under ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08443G [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

An Application Guide to the Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a five-membered heterocycle that has become a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold."[4] This structure is integral to a wide range of FDA-approved drugs, including the antibiotic Sulfamethoxazole, the anti-inflammatory agent Valdecoxib, and the immunosuppressant Leflunomide.[2][3][5][6] The versatility and biological significance of isoxazoles make the development of efficient and robust synthetic methodologies a critical endeavor for accelerating drug discovery programs.[1][5][7]

Among the various synthetic strategies, the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne stands as the most powerful and widely utilized method for constructing the isoxazole core.[5][7][8] This reaction, a classic example of a 1,3-dipolar cycloaddition, offers high reliability, functional group tolerance, and excellent control over regioselectivity, making it an indispensable tool for synthetic chemists.[9] This guide provides an in-depth exploration of the reaction mechanism, practical laboratory protocols, and key experimental insights to empower researchers in their synthesis of novel isoxazole-containing molecules.

Part 1: The Core Reaction - Mechanism and Regioselectivity

The 1,3-dipolar cycloaddition is a concerted pericyclic reaction where a 1,3-dipole (the nitrile oxide) reacts with a dipolarophile (the alkyne) to form a five-membered heterocyclic ring in a single, thermally allowed step.[5][10] The reaction proceeds through a cyclic transition state involving the π-electron systems of both components.

A simplified representation of the concerted [3+2] cycloaddition.

Causality of Regioselectivity:

A critical aspect of this reaction is its high regioselectivity. The reaction of a nitrile oxide (R¹-CNO) with a terminal alkyne (R²-C≡CH) overwhelmingly yields the 3,5-disubstituted isoxazole, rather than the 3,4-disubstituted isomer. This outcome is governed by both steric and electronic factors within the transition state. The larger substituent on the nitrile oxide (R¹) and the substituent on the alkyne (R²) orient themselves to minimize steric hindrance. Electronically, frontier molecular orbital (FMO) theory dictates that the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other favors this specific orientation.

While the 3,5-substitution pattern is dominant, achieving the 3,4-disubstituted pattern can be accomplished through specific strategies, such as intramolecular cycloadditions where the nitrile oxide and alkyne are tethered within the same molecule.[11] This conformational constraint can override the typical intermolecular selectivity rules.[11]

Part 2: The Critical Intermediate - In Situ Generation of Nitrile Oxides

Nitrile oxides are highly reactive and prone to dimerization into furoxans (1,2,5-oxadiazole-2-oxides), especially in the absence of a trapping agent.[12] Consequently, they are almost exclusively generated in situ for immediate reaction with the dipolarophile. The choice of generation method is crucial for reaction success and can be tailored to the substrate's stability and desired reaction conditions.

The two most prevalent pathways for nitrile oxide generation start from a common precursor: the aldoxime, which is readily prepared from the corresponding aldehyde and hydroxylamine.

Key pathways for the in situ generation of nitrile oxides from aldoximes.

1. Dehydrohalogenation of Hydroximoyl Halides (The Classic Method) This is a robust, two-step procedure. The aldoxime is first converted to a hydroximoyl halide using an electrophilic halogen source like N-chlorosuccinimide (NCS).[13][14] The subsequent addition of a non-nucleophilic organic base, such as triethylamine (Et₃N), eliminates hydrogen chloride to unmask the nitrile oxide.[12][13]

2. Direct Oxidation of Aldoximes (The Modern, Greener Approach) This method offers a more direct, one-pot synthesis from the aldoxime, avoiding the isolation of the hydroximoyl halide intermediate. A variety of oxidants are effective:

-

Sodium Hypochlorite (NaOCl): Common household bleach provides an inexpensive and effective oxidant.[11]

-

N-Halosuccinimides (NCS, NBS): In the presence of a base, these reagents can facilitate a one-pot oxidation and cycloaddition.

-

Hypervalent Iodine Reagents: Reagents like (diacetoxyiodo)benzene (PIDA) or tert-butyl hypoiodite (t-BuOI) are mild and highly efficient oxidants for this transformation.[13][15]

Part 3: Experimental Protocols and Application Notes

The following protocols are designed to be self-validating systems, providing detailed, step-by-step methodologies for key synthetic transformations.

Protocol 1: Classic Synthesis of a 3,5-Disubstituted Isoxazole

This protocol details the reliable two-step method involving the isolation of a hydroximoyl chloride intermediate.

Step A: Synthesis of N-hydroxy-4-chlorobenzimidoyl chloride

-

Materials: 4-chlorobenzaldehyde oxime (1.0 mmol, 155.6 mg), N-chlorosuccinimide (NCS) (1.05 mmol, 140.2 mg), N,N-Dimethylformamide (DMF, 3 mL).

-

Procedure:

-

Dissolve the 4-chlorobenzaldehyde oxime in 3 mL of DMF in a 25 mL round-bottom flask equipped with a magnetic stir bar.

-

Add NCS in one portion. The reaction is mildly exothermic.

-

Stir the reaction at room temperature for 1 hour. Monitor the consumption of the starting oxime by Thin-Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into 20 mL of ice-cold water.

-

The hydroximoyl chloride will precipitate as a white solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Dry the product under vacuum. The material is typically used in the next step without further purification.

-

-

Expert Insight: DMF is an excellent solvent for this reaction as it solubilizes both the oxime and NCS. Using an anhydrous grade is recommended to prevent hydrolysis of the product.

Step B: 1,3-Dipolar Cycloaddition

-

Materials: N-hydroxy-4-chlorobenzimidoyl chloride (from Step A, ~1.0 mmol), Phenylacetylene (1.1 mmol, 112.4 mg, 121 µL), Triethylamine (Et₃N) (1.5 mmol, 151.8 mg, 209 µL), Tetrahydrofuran (THF, 10 mL).

-

Procedure:

-

In a 50 mL round-bottom flask, dissolve the hydroximoyl chloride and phenylacetylene in 10 mL of THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the triethylamine dropwise over 5 minutes via syringe. The slow addition is crucial to control the concentration of the reactive nitrile oxide and minimize dimerization.

-

Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC until the hydroximoyl chloride is consumed.

-

After the reaction is complete, filter the mixture to remove the triethylammonium chloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(4-chlorophenyl)-5-phenylisoxazole.

-

-

Trustworthiness: This two-step process ensures that the nitrile oxide is generated cleanly. The dropwise addition of base in the presence of the alkyne is a self-validating control to maximize the desired cycloaddition over dimerization.

Protocol 2: One-Pot Intramolecular Cycloaddition (INOC)

This protocol demonstrates an efficient synthesis of a fused tetracyclic isoxazole via in-situ generation of a nitrile oxide from an aldoxime using bleach.[11]

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 9. Isoxazole synthesis [organic-chemistry.org]

- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 11. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition | MDPI [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction [mdpi.com]

Troubleshooting & Optimization

Side product formation in the synthesis of 3,5-disubstituted isoxazoles

Welcome to the Technical Support Center for the synthesis of 3,5-disubstituted isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoxazole synthesis. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies in a direct question-and-answer format. Our focus is not just on what to do, but why a particular approach is scientifically sound, ensuring you can adapt and overcome challenges in your own laboratory settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Challenges in 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The Huisgen 1,3-dipolar cycloaddition is a cornerstone for constructing the isoxazole core, involving the reaction of an in situ generated nitrile oxide with an alkyne.[1][2] While powerful, this method is often plagued by side reactions that can diminish yield and complicate purification.

Question 1: My 1,3-dipolar cycloaddition reaction is resulting in a low yield of the desired 3,5-disubstituted isoxazole, and I'm observing a significant amount of a higher molecular weight byproduct. What is happening and how can I fix it?

Answer:

This is a classic and frequently encountered issue. The primary culprit is often the dimerization of the highly reactive nitrile oxide intermediate.[3][4] Instead of reacting with your alkyne (the dipolarophile), the nitrile oxide reacts with itself, leading to the formation of a furoxan (1,2,5-oxadiazole-2-oxide) dimer.[5][6][7] This side reaction is especially prevalent with electron-rich nitrile oxides.[8]

Causality and Mechanism:

Nitrile oxides are unstable species and their dimerization is a competing reaction pathway.[9] The dimerization is a stepwise process that proceeds through a dinitrosoalkene diradical intermediate.[5][6] The rate of this dimerization can sometimes be faster than the desired cycloaddition, particularly if the concentration of the nitrile oxide is high or the alkyne is not sufficiently reactive.

Troubleshooting Protocol:

-

Control the Concentration of the Nitrile Oxide: The most effective strategy is to generate the nitrile oxide in situ at a low concentration. This can be achieved by the slow addition of the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride) or the activating agent (e.g., a base or an oxidant like chloramine-T) to the reaction mixture containing the alkyne.[3] This ensures that the concentration of the nitrile oxide at any given time is minimal, thus favoring the bimolecular reaction with the alkyne over the self-dimerization.

-

Adjust Stoichiometry: Employing a slight excess (1.1 to 1.5 equivalents) of the alkyne can help to trap the nitrile oxide as it is formed, pushing the equilibrium towards the desired cycloaddition.[3]

-

Optimize Reaction Temperature: Temperature is a critical parameter. While higher temperatures can increase the rate of the desired reaction, they can also accelerate the dimerization of the nitrile oxide.[3] It is advisable to start at a lower temperature and gradually increase it, monitoring the reaction progress by TLC or LC-MS to find the optimal balance.

-

Solvent Choice: The polarity of the solvent can influence the rates of both the cycloaddition and dimerization reactions. Experimenting with a range of solvents, from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., THF, acetonitrile), can help to identify conditions that selectively favor the desired product formation.[3]

Question 2: I am obtaining a mixture of two regioisomers: the desired 3,5-disubstituted isoxazole and the 3,4-disubstituted isomer. How can I improve the regioselectivity of my cycloaddition?

Answer:

The formation of regioisomers is a common challenge in 1,3-dipolar cycloadditions and is governed by the electronic and steric properties of both the nitrile oxide and the alkyne.[2][10] Generally, the reaction of a nitrile oxide with a terminal alkyne can lead to both 3,5- and 3,4-disubstituted isoxazoles.

Causality and Frontier Molecular Orbital (FMO) Theory:

The regioselectivity can often be rationalized by FMO theory. The reaction can be controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The dominant interaction (HOMOdipole-LUMOdipolarophile vs. LUMOdipole-HOMOdipolarophile) and the relative sizes of the orbital coefficients on the reacting atoms determine the preferred regioisomer.[11][12]

Troubleshooting Protocol:

-

Employ a Copper(I) Catalyst: A highly effective method to achieve excellent regioselectivity for the 3,5-disubstituted isomer is to use a copper(I) catalyst.[8][13] The copper(I)-catalyzed reaction is believed to proceed through a copper acetylide intermediate, which then reacts with the nitrile oxide in a stepwise manner, directing the regioselectivity.[8] This "click chemistry" approach is often high-yielding and minimizes the formation of byproducts.[8]

-

Modify Substituents: If catalytic methods are not desirable, consider modifying the electronic or steric nature of the substituents on your starting materials. For instance, using an electron-withdrawing group on the alkyne can significantly influence the regiochemical outcome.

-

Solvent Effects: The choice of solvent can also play a role in regioselectivity. In some cases, more polar or fluorinated solvents have been shown to enhance the preference for one regioisomer over the other.[3]

Experimental Protocol: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles [8]

-

To a solution of the aldehyde (1.0 equiv) and hydroxylamine hydrochloride (1.05 equiv) in a 1:1 mixture of t-BuOH and water, add NaOH (1.05 equiv). Stir at room temperature for 30 minutes until oxime formation is complete (monitor by TLC).

-

Add chloramine-T trihydrate (1.05 equiv) in portions over 5 minutes.

-

Add CuSO₄·5H₂O (0.03 equiv) and copper turnings (~50 mg).

-

Add the terminal alkyne (1.0 equiv) and stir the reaction mixture at ambient temperature until the reaction is complete.

-

Work-up typically involves filtration and extraction to isolate the 3,5-disubstituted isoxazole product with high regioselectivity.

Caption: Troubleshooting workflow for low yields in 1,3-dipolar cycloaddition.

Part 2: Challenges in Isoxazole Synthesis from 1,3-Dicarbonyl Compounds and Hydroxylamine

The condensation of a 1,3-dicarbonyl compound with hydroxylamine is a classical and direct method for isoxazole synthesis.[14][15] However, with unsymmetrical 1,3-dicarbonyls, the reaction can be notoriously unselective, yielding a mixture of regioisomers.

Question 3: My reaction of an unsymmetrical 1,3-dicarbonyl with hydroxylamine gives a nearly 1:1 mixture of the two possible 3,5-disubstituted isoxazole regioisomers. How can I control the regioselectivity?

Answer:

This is the most significant drawback of the classical Claisen isoxazole synthesis when using unsymmetrical 1,3-dicarbonyls.[14] The hydroxylamine has two nucleophilic sites (the nitrogen and the oxygen), and the 1,3-dicarbonyl has two electrophilic carbonyl carbons. The initial nucleophilic attack can occur at either carbonyl group, leading to two different intermediate pathways and ultimately a mixture of regioisomers.

Causality and Reaction Control:

Regiocontrol can be achieved by differentiating the reactivity of the two carbonyl groups or by modifying the reaction conditions to favor one reaction pathway over the other.[14][16] Factors such as pH, solvent, and the use of additives can influence the site of the initial attack of hydroxylamine.

Troubleshooting Protocol:

-

Protecting Group Strategy / Use of Enamino Ketones: A robust strategy is to chemically differentiate the two carbonyl groups. One effective method is to convert the 1,3-dicarbonyl into a β-enamino diketone.[14][16] The enamine functionality effectively "protects" one of the carbonyls, directing the initial attack of hydroxylamine to the remaining free carbonyl group. The subsequent reaction conditions can then be tuned to achieve the desired cyclization.

-

Lewis Acid Catalysis: The use of a Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂), can influence the regioselectivity.[14][16] The Lewis acid can coordinate to one of the carbonyl oxygens, making that carbonyl carbon more electrophilic and thus directing the initial nucleophilic attack of hydroxylamine. By optimizing the amount of Lewis acid and the solvent, you can significantly enhance the formation of one regioisomer.[14] For example, in the synthesis of 4,5-disubstituted isoxazoles from β-enamino diketones, using 2 equivalents of BF₃·OEt₂ in acetonitrile with pyridine at room temperature resulted in high regioselectivity.[14]

-

pH Control: The pH of the reaction medium can influence the nucleophilicity of the hydroxylamine and the reactivity of the dicarbonyl compound. A systematic screening of pH conditions can sometimes reveal a window where the formation of one isomer is favored.

Caption: Key side product formation pathways in isoxazole synthesis.

Summary Table of Troubleshooting Strategies

| Issue | Primary Cause | Recommended Solutions | Key Parameters to Optimize |

| Low Yield (Cycloaddition) | Nitrile Oxide Dimerization (Furoxan Formation) | - Slow addition of nitrile oxide precursor- Use excess alkyne- Optimize temperature | - Addition rate- Stoichiometry- Temperature- Solvent |

| Regioisomer Mixture (Cycloaddition) | Poor Regioselectivity | - Use Copper(I) catalyst- Modify substituents (steric/electronic)- Screen solvents | - Catalyst choice & loading- Substrate design- Solvent polarity |

| Regioisomer Mixture (Condensation) | Non-selective attack on unsymmetrical 1,3-dicarbonyl | - Use β-enamino diketone intermediate- Employ Lewis Acid (e.g., BF₃·OEt₂)- Control pH | - Substrate modification- Lewis acid equivalents- Solvent- pH |

| Formation of 4-Acyl/Formyl Isoxazoles | Reaction with β-enamino diketone side-chain | - Modify reaction conditions (e.g., use of BF₃·OEt₂ at reflux) | - Lewis acid- Temperature- Substrate structure |

This guide provides a foundational understanding of common side product formations and strategies to mitigate them. Successful synthesis often requires a systematic, multi-variable optimization approach. Always ensure your starting materials are pure and your reaction conditions are well-controlled.

References

- 1. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. scielo.br [scielo.br]

- 12. chesci.com [chesci.com]

- 13. Isoxazole synthesis [organic-chemistry.org]

- 14. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. pubs.rsc.org [pubs.rsc.org]

Mitigating dimerization of nitrile oxides in isoxazole synthesis

Technical Support Center: Isoxazole Synthesis

Welcome to the technical support guide for isoxazole synthesis. This resource is designed for researchers, chemists, and drug development professionals who utilize the powerful [3+2] cycloaddition of nitrile oxides but encounter challenges with the competitive dimerization of these highly reactive intermediates. Here, we provide field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you maximize the yield of your desired isoxazole product while minimizing the formation of unwanted furoxan byproducts.

Troubleshooting Guide: Common Experimental Issues

Q1: My reaction yield for the desired isoxazole is very low, and I'm isolating a significant amount of a byproduct, which I've identified as a furoxan. What is happening and how can I fix this?

A1: Probable Cause & Mechanism

This is the most common issue in nitrile oxide chemistry. You are observing the classic competition between two pathways: the desired intermolecular [3+2] cycloaddition with your dipolarophile (alkyne or alkene) and the undesired dimerization of the nitrile oxide intermediate.

Nitrile oxides are transient species that, in the absence of a reactive partner, will rapidly react with themselves to form a stable furoxan (a 1,2,5-oxadiazole-2-oxide).[1] This dimerization is not a concerted process but occurs stepwise through a dinitrosoalkene diradical intermediate.[2][3][4][5] Because this side reaction can be very fast, particularly with less reactive dipolarophiles or unhindered nitrile oxides, it can easily become the dominant pathway, leading to poor yields of your target isoxazole.

Caption: Competing pathways for an in situ generated nitrile oxide.

Solutions & Methodologies

The core strategy to mitigate dimerization is to ensure the nitrile oxide reacts with the dipolarophile before it can react with itself. This is achieved by controlling the in situ concentration of the nitrile oxide.

1. Implement a Slow Addition/Generation Protocol

Never pre-form a solution of the nitrile oxide. Instead, generate it slowly in the presence of the dipolarophile. This ensures the instantaneous concentration of the nitrile oxide is always low, maximizing the probability of an intermolecular reaction with the abundant dipolarophile.

-

Experimental Protocol: Slow Addition of Base to Hydroximoyl Chloride

-

Dissolve the hydroximoyl chloride precursor (1.0 eq) and the alkyne or alkene dipolarophile (1.2–2.0 eq) in a suitable solvent (e.g., THF, DCM) in the reaction flask.

-

Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

-

Prepare a separate solution of a non-nucleophilic base, such as triethylamine (Et₃N, 1.1 eq), in the same solvent.

-

Using a syringe pump, add the base solution to the reaction mixture over a prolonged period (e.g., 4–8 hours).

-

Allow the reaction to stir for an additional 1-2 hours after the addition is complete before proceeding with workup.

-

2. Control the Reaction Temperature

Dimerization often has a higher activation energy than the desired cycloaddition. Therefore, lowering the reaction temperature can significantly favor isoxazole formation.

-

Troubleshooting Tip: If you are running your reaction at room temperature and observing significant dimerization, try running the identical protocol at 0 °C or even -20 °C. While the overall reaction will be slower, the relative rate of cycloaddition compared to dimerization should improve. Some procedures for sensitive substrates have been optimized at temperatures as low as -78 °C.[6]

3. Increase Dipolarophile Concentration

By Le Châtelier's principle, increasing the concentration of one reactant (the dipolarophile) will drive the reaction towards the desired product.

-

Recommendation: Use a stoichiometric excess of the dipolarophile (1.5 to 3.0 equivalents). This increases the statistical likelihood that a newly formed nitrile oxide molecule will collide with a dipolarophile rather than another nitrile oxide molecule. This is particularly effective when the dipolarophile is inexpensive or easily removed after the reaction.

4. Choose Sterically Hindered Precursors

The rate of dimerization is highly sensitive to steric hindrance.[7] If your synthesis allows, use a nitrile oxide with bulky substituents near the CNO group.

-

Expert Insight: Nitrile oxides like mesitylnitrile oxide (2,4,6-trimethylbenzonitrile oxide) or tert-butyl nitrile oxide are significantly more stable and less prone to dimerization.[8][9] In fact, mesitylnitrile oxide is a stable, crystalline solid.[8] While you may not be able to change your target molecule, this principle is key to understanding reactivity trends. Aromatic nitrile oxides are also generally more stable than their aliphatic counterparts due to conjugation.[2][3]

Frequently Asked Questions (FAQs)

Q2: What are the best methods for generating nitrile oxides in situ?

A2: The choice of method depends on your substrate's stability and functional group tolerance. The three most common methods are:

-

Dehydrohalogenation of Hydroximoyl Chlorides: This classic method involves treating a hydroximoyl chloride with a base (like Et₃N). It is robust but requires the synthesis of the chlorinated precursor, which can be unstable.[6][10]

-

Oxidation of Aldoximes: A very popular and often milder approach. Various oxidizing agents can be used.[6][11] This method avoids harsh halogenating agents.

-

Dehydration of Primary Nitroalkanes: Useful for certain substrates, this method uses dehydrating agents like phenyl isocyanate or Mukaiyama's reagent to generate the nitrile oxide.[6]

The table below summarizes common oxidative systems for generating nitrile oxides from aldoximes.

| Oxidizing System | Typical Conditions | Advantages | Disadvantages |

| Sodium Hypochlorite (Bleach) | NaOCl, DCM/H₂O (biphasic) | Inexpensive, readily available reagent.[12] | Aqueous conditions may not suit all substrates. |

| N-Bromosuccinimide (NBS) | NBS, DMF, then base | Effective for many substrates. | Requires a two-step addition (NBS then base). |

| tert-Butyl Hypoiodite (t-BuOI) | In situ from t-BuOCl/NaI | Mild conditions, good yields.[11] | Reagent is prepared in situ. |

| Oxone® | Oxone®, Na₂CO₃, NaCl | "Green" protocol, can be done under ball-milling.[13][14] | Solid-phase or aqueous conditions. |

| Hypervalent Iodine Reagents | PhI(OAc)₂, DIB | Metal-free, mild conditions.[14][15] | Reagents are more expensive. |

Q3: How does solvent choice affect the dimerization side reaction?

A3: Solvent can influence the rates of both the cycloaddition and dimerization pathways, though its effect is often secondary to concentration and temperature control. The [3+2] cycloaddition of nitrile oxides is generally considered a nonpolar reaction.[16] Theoretical studies have shown only slight differences in activation energies between solvents like dichloromethane (DCM) and benzene.[16][17] However, the choice of solvent is critical for ensuring the solubility of all reactants and for its compatibility with the generation method (e.g., avoiding protic solvents in some cases). Non-coordinating solvents like THF, DCM, chloroform, or toluene are most commonly employed.

Q4: Can I use a catalyst to favor the cycloaddition reaction?

A4: Yes, catalysis is a powerful strategy. Lewis acid catalysts, particularly those based on magnesium, copper, nickel, or ruthenium, can accelerate the desired [3+2] cycloaddition.[18][19][20] The catalyst coordinates to the dipolarophile, lowering its LUMO energy and making it more reactive towards the nitrile oxide. This selective acceleration of the desired pathway allows it to more effectively outcompete the uncatalyzed dimerization reaction. Catalysis can also be used to control regioselectivity and, with chiral ligands, enantioselectivity.[18][19]

Q5: My dipolarophile is an alkene. Does this change the strategy compared to using an alkyne?

A5: The fundamental strategies remain the same, as both reactions are [3+2] cycloadditions competing with dimerization. However, the electronic nature of the alkene is critical. Electron-deficient alkenes (e.g., acrylates, maleimides) are generally more reactive dipolarophiles and will often give better yields of the corresponding isoxazoline.[8] Electron-rich or unactivated alkenes are less reactive, which gives the nitrile oxide more time to dimerize. In cases with poorly reactive alkenes, all the strategies discussed above—slow generation, low temperature, excess dipolarophile, and catalysis—become even more critical for success.

References

- 1. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Study on Nitrile Oxide for Low-Temperature Curing of Liquid Polybutadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. scite.ai [scite.ai]

- 16. Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions: Selectivity of 2,2-Dimethylpropane Nitrile Oxide with Cyclopentenylbenzamide: An MEDT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Metal-catalyzed 1,3-dipolar cycloaddition reactions of nitrile oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Metal-catalyzed 1,3-dipolar cycloaddition reactions of nitrile oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Work-up and Purification of Isoxazole Synthesis Reactions

Welcome to the Technical Support Center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the critical work-up and purification stages of isoxazole synthesis. Our goal is to move beyond simple procedural lists, offering a rationale for each step to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries encountered during the work-up of isoxazole synthesis reactions.

Q1: My reaction is complete. What is the first general step in the work-up process?

A1: The first step is typically to quench the reaction to stop it from proceeding further and to neutralize any reactive reagents. The choice of quenching agent depends on the reaction conditions. For reactions involving strong bases, a careful addition of a weak acid like saturated aqueous ammonium chloride (NH₄Cl) solution is often a good starting point. For acidic reactions, a mild base such as saturated aqueous sodium bicarbonate (NaHCO₃) solution is commonly used. The goal is to bring the reaction mixture to a neutral pH (around 7) before extraction.

Q2: How do I choose the right organic solvent for extracting my isoxazole product?

A2: The choice of extraction solvent is critical and depends on the polarity of your synthesized isoxazole.

-

For non-polar to moderately polar isoxazoles: Diethyl ether or ethyl acetate are excellent choices. They are effective at dissolving a wide range of organic compounds and are easily removed under reduced pressure.

-

For more polar isoxazoles: Dichloromethane (DCM) or a mixture of ethyl acetate and a more polar solvent like methanol might be necessary.

-

Pro-Tip: Run a quick TLC analysis of your crude reaction mixture, spotting it alongside small amounts of potential extraction solvents to see which one effectively dissolves your product without taking up too many impurities.

Q3: How can I visualize my isoxazole on a TLC plate?

A3: Isoxazoles are aromatic and often UV-active. They can typically be visualized on TLC plates containing a fluorescent indicator (F254) under a UV lamp (254 nm), where they appear as dark spots.[1] For compounds that are not UV-active, or for enhanced visualization, you can use staining methods such as:

-

Potassium Permanganate (KMnO₄) stain: A good general stain for many organic compounds.

-

Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will reveal spots as temporary brown stains.[1]

Q4: I see an oily residue after removing the solvent. What should I do?

A4: An oily residue is common and usually indicates the presence of your crude product along with some impurities. At this stage, you should proceed with a purification technique like column chromatography or recrystallization. If the product is expected to be a solid, you can try triturating the oil with a non-polar solvent like hexane to induce crystallization.

In-Depth Troubleshooting Guide

This section provides a more detailed approach to tackling specific challenges you might face during the work-up and purification of your isoxazole synthesis.

Problem 1: Low Product Yield After Work-up

Symptom: After extraction and solvent evaporation, the mass of the crude product is significantly lower than theoretically expected.

Possible Causes & Solutions:

-

Incomplete Reaction:

-

Diagnosis: Monitor the reaction progress using TLC until the starting material spot is no longer visible.

-

Solution: Ensure the reaction has run to completion before initiating the work-up.

-

-

Product Lost During Extraction:

-

Diagnosis: Your isoxazole might have some water solubility, or an emulsion may have formed during extraction.

-

Solution:

-

Perform multiple extractions (at least 3x) with the chosen organic solvent to maximize recovery.

-

To break emulsions, you can add brine (saturated NaCl solution) or a small amount of a different organic solvent.

-

If your product is particularly polar, consider using a continuous liquid-liquid extractor.

-

-

-

Product Degradation:

-

Diagnosis: The isoxazole ring can be sensitive to harsh pH conditions, particularly strong bases.[2] Some isoxazoles may also be unstable to strong acids.[3]

-

Solution:

-

During quenching and washing steps, use mild reagents (e.g., saturated NaHCO₃ instead of 1M NaOH).

-

Work quickly and avoid prolonged exposure to acidic or basic aqueous solutions. Keep the aqueous phase cold if necessary.

-

-

Problem 2: Presence of Persistent Impurities

Symptom: TLC analysis of the crude product shows multiple spots, and initial purification attempts are unsuccessful.

Possible Causes & Solutions:

-

Furoxan Byproduct Formation:

-

Diagnosis: In 1,3-dipolar cycloaddition reactions using nitrile oxides, the dimerization of the nitrile oxide to form a furoxan is a common side reaction.[4] Furoxans are often polar and can be difficult to separate from the desired isoxazole.

-

Solution:

-

Reaction Optimization: Add the nitrile oxide precursor slowly to the reaction mixture to keep its concentration low, thus favoring the reaction with the dipolarophile over dimerization.[4] Use a slight excess of the alkyne or alkene.

-

Purification: Furoxans can sometimes be removed by careful column chromatography with a finely tuned solvent system.

-

-

-

Unreacted Starting Materials:

-

Diagnosis: Spots corresponding to starting materials are visible on the TLC plate.

-

Solution:

-

Optimize the reaction stoichiometry.

-

Purify the crude product using column chromatography. The polarity difference between your starting materials and the isoxazole product will dictate the ease of separation.

-

-

-

Decomposition on Silica Gel:

-

Diagnosis: You observe streaking on the TLC plate, or a new spot appears after running a column that was not in the crude mixture. Some compounds can decompose on the acidic surface of silica gel.

-

Solution:

-

Deactivate the silica gel by adding a small percentage of triethylamine (e.g., 1%) to your eluent system.

-

Consider using a different stationary phase like neutral alumina or Florisil.[5]

-

If the separation is challenging, preparative HPLC might be a more suitable option.

-

-

Standard Experimental Protocol: Work-up of a 1,3-Dipolar Cycloaddition Reaction

This protocol outlines a general work-up procedure for an isoxazole synthesis via the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

Step 1: Reaction Quenching

-

Cool the reaction mixture to room temperature.

-

Slowly add saturated aqueous NH₄Cl solution to quench the reaction, monitoring the pH to ensure it reaches ~7.

Step 2: Solvent Removal (if applicable)

-

If the reaction was performed in a water-miscible solvent (e.g., THF, acetone), remove the bulk of the solvent under reduced pressure.

Step 3: Liquid-Liquid Extraction

-

Transfer the aqueous mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers.

Step 4: Washing the Organic Layer

-

Wash the combined organic layers with water (1 x volume of the organic layer).

-

Wash with brine (1 x volume of the organic layer) to help remove dissolved water.

Step 5: Drying and Concentration

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 6: Purification

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes).

Data Presentation: Solvent Selection for Purification

The choice of solvent for column chromatography and recrystallization is crucial for obtaining a pure isoxazole. The following table provides a general guideline.

| Isoxazole Polarity | Column Chromatography Eluent System (starting point) | Recrystallization Solvent System |

| Non-polar | 5-10% Ethyl Acetate in Hexanes | Hexanes or Heptane |

| Moderately Polar | 20-50% Ethyl Acetate in Hexanes | Ethanol/Water or Ethyl Acetate/Hexanes |

| Polar | 5-10% Methanol in Dichloromethane | Ethyl Acetate or Acetone |

Visualizations

Troubleshooting Logic for Isoxazole Purification

Caption: A flowchart for troubleshooting isoxazole purification.

General Work-up Workflow for Isoxazole Synthesis

Caption: A standard workflow for isoxazole synthesis work-up.

References

- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the reaction of sterically hindered α,β-unsaturated ketones with hydroxylamine: preparation of 5-hydroxy derivatives of isoxazolidine and 4,5-dihydroisoxazole | CoLab [colab.ws]

- 3. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chromatography [chem.rochester.edu]

Validation & Comparative

Characterization of 3-(2-Chlorophenyl)isoxazole-5-carbaldehyde by Mass Spectrometry: A Comparative Guide

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 3-(2-Chlorophenyl)isoxazole-5-carbaldehyde, a versatile heterocyclic building block, is of significant interest to medicinal chemists for the synthesis of a variety of potential therapeutic agents, including anti-inflammatory and analgesic drugs.[1][2] Its bioactivity is intrinsically linked to its molecular architecture. Therefore, the unambiguous confirmation of its structure is a critical step in any research and development pipeline. This guide provides an in-depth technical comparison of mass spectrometry for the characterization of this compound, with a focus on Electron Ionization (EI) techniques, and contrasts its utility with other common analytical methods.

The Role of Mass Spectrometry in Structural Verification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For a compound like this compound, it serves two primary purposes: the determination of the molecular weight and the deduction of its structure through the analysis of fragmentation patterns. Electron Ionization (EI) is a classic and robust ionization method well-suited for relatively non-polar, volatile samples, making it an excellent choice for this particular analyte.[3]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol outlines the typical procedure for acquiring an EI mass spectrum for this compound.

Instrumentation:

-

A gas chromatograph (GC) coupled to a mass spectrometer (MS) equipped with an EI source.

-

Helium as the carrier gas.

-

A suitable capillary column (e.g., HP-5ms).

Procedure:

-

Sample Preparation: Dissolve a small amount (approximately 1 mg/mL) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the sample solution into the GC. The GC will separate the analyte from any impurities. A typical temperature program would be:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 10 °C/minute to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Ionization: As the analyte elutes from the GC column, it enters the EI source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.[3]

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Interpreting the Mass Spectrum of this compound

The mass spectrum of this compound will exhibit several key features that are diagnostic of its structure.

Molecular Ion Peak: The molecular ion peak (M⁺) is one of the most crucial pieces of information, as it provides the molecular weight of the compound. For this compound (C₁₀H₆ClNO₂), the expected monoisotopic mass is approximately 207.01 g/mol . A significant characteristic of compounds containing a chlorine atom is the presence of an M+2 peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will show two peaks in the molecular ion region: one for the molecule containing ³⁵Cl (M⁺) and another, about one-third the intensity, for the molecule containing ³⁷Cl (M+2⁺) at two m/z units higher.[4]

Key Fragmentation Pathways: The high energy of electron ionization induces fragmentation of the molecular ion, providing a unique "fingerprint" of the molecule.[5] The fragmentation of isoxazole derivatives often initiates with the cleavage of the weak O-N bond.[6] For this compound, the following fragmentation patterns are anticipated:

Figure 1: Proposed EI fragmentation pathway for this compound.

-

Loss of Carbon Monoxide (CO): A common fragmentation for aldehydes is the loss of a CO molecule (28 Da), leading to the fragment ion at m/z 179/181.

-

Loss of a Hydrogen Radical (H•): The aldehyde proton can be lost as a hydrogen radical, resulting in an ion at m/z 192/194.

-

Cleavage of the Isoxazole Ring: The isoxazole ring can undergo cleavage, a characteristic fragmentation for this class of compounds.[6] This can lead to the formation of the chlorophenylacetylene radical cation or related fragments.

-

Formation of the Chlorophenyl Cation: Cleavage of the bond between the phenyl and isoxazole rings can generate the 2-chlorophenyl cation at m/z 111/113.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization often relies on the synergistic use of multiple analytical techniques.

| Technique | Information Provided | Advantages | Limitations |

| EI-MS | Molecular weight, elemental composition (from isotopic patterns), and structural information from fragmentation. | High sensitivity, provides a unique fragmentation "fingerprint".[7] | Can cause extensive fragmentation, sometimes leading to the absence of a molecular ion peak.[7] |

| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity compared to MS, requires larger sample amounts. |

| HPLC-MS | Separation of mixtures and confirmation of molecular weight of individual components. | Ideal for analyzing complex mixtures and non-volatile compounds. | Does not provide the same level of detailed fragmentation as direct infusion EI-MS. |

| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Quick and easy to perform, good for identifying key functional groups (e.g., C=O of the aldehyde). | Provides limited information about the overall molecular structure. |

Conclusion

The characterization of this compound by mass spectrometry, particularly using Electron Ionization, offers invaluable insights into its molecular weight and structure. The distinctive isotopic pattern of chlorine and the predictable fragmentation pathways of the isoxazole and aldehyde moieties provide a high degree of confidence in its identification. For unequivocal structural confirmation, a multi-technique approach that combines the strengths of mass spectrometry with NMR and IR spectroscopy is the gold standard in the rigorous environment of pharmaceutical and chemical research.

References

A Senior Application Scientist's Comparative Guide to the FT-IR Analysis of 3-(2-Chlorophenyl)isoxazole-5-carbaldehyde

Introduction: The Structural Significance of a Versatile Heterocycle